molecular formula C13H17NS B14363166 1-[2-(Phenylsulfanyl)ethenyl]piperidine CAS No. 90554-31-7

1-[2-(Phenylsulfanyl)ethenyl]piperidine

Cat. No.: B14363166
CAS No.: 90554-31-7
M. Wt: 219.35 g/mol
InChI Key: QOMZJDRQGACEEN-UHFFFAOYSA-N
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Description

1-[2-(Phenylsulfanyl)ethenyl]piperidine is a synthetic piperidine derivative characterized by a phenylsulfanyl group attached to an ethenyl linker, which is further connected to the piperidine ring.

Properties

CAS No.

90554-31-7

Molecular Formula

C13H17NS

Molecular Weight

219.35 g/mol

IUPAC Name

1-(2-phenylsulfanylethenyl)piperidine

InChI

InChI=1S/C13H17NS/c1-3-7-13(8-4-1)15-12-11-14-9-5-2-6-10-14/h1,3-4,7-8,11-12H,2,5-6,9-10H2

InChI Key

QOMZJDRQGACEEN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C=CSC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Phenylsulfanyl)ethenyl]piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with a phenylsulfanyl-substituted ethenyl halide under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Phenylsulfanyl)ethenyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl-substituted piperidine derivatives.

    Substitution: Piperidine derivatives with different substituents replacing the phenylsulfanyl group.

Scientific Research Applications

1-[2-(Phenylsulfanyl)ethenyl]piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.

    Medicine: Derivatives of this compound are explored for their potential therapeutic applications. They may serve as lead compounds in drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new industrial products.

Mechanism of Action

The mechanism of action of 1-[2-(Phenylsulfanyl)ethenyl]piperidine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The ethenyl group may participate in covalent bonding with target molecules, leading to changes in their function. The piperidine ring provides structural stability and influences the overall conformation of the compound, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features and research findings for 1-[2-(Phenylsulfanyl)ethenyl]piperidine and its analogs:

Compound Key Substituents Molecular Weight Reported Activity Source
This compound Phenylsulfanyl-ethenyl-piperidine ~247.37 g/mol Not explicitly reported N/A
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine 4-Nitro-phenylsulfanylmethyl-piperidine 280.34 g/mol Synthetic intermediate; no activity data
4-(Benzenesulfonyl)-1-[2-(2,4-difluorophenyl)ethyl]piperidine 2,4-Difluoro-phenethyl-sulfonyl-piperidine 381.44 g/mol Potential CNS activity (structural similarity to fentanyl analogs)
3-Fluoro-Phencyclidine (3F-PCP) 3-Fluoro-phenyl-cyclohexyl-piperidine 263.37 g/mol Depressive properties; dissociative effects
1-[1-oxo-3-phenyl-2E-propenyl]piperidine Phenyl-propenoyl-piperidine 229.30 g/mol Natural amide from pepper root; sleep-related bioactivity

Key Observations

Sulfur-Containing Moieties: The phenylsulfanyl group in the target compound differs from sulfonyl groups in analogs like 4-(benzenesulfonyl)-1-[2-(2,4-difluorophenyl)ethyl]piperidine . Halogenation (e.g., 2,4-difluoro in ) increases lipophilicity and may enhance blood-brain barrier penetration compared to non-halogenated analogs.

Linker Flexibility: The ethenyl bridge in the target compound provides conformational flexibility, contrasting with rigid cyclohexyl (e.g., 3F-PCP ) or propenoyl (e.g., natural amides ) linkers. This flexibility might influence selectivity for target receptors.

Biological Activity: Natural Piperidine Amides (e.g., 1-[1-oxo-3-phenyl-2E-propenyl]piperidine) from pepper root exhibit sleep-enhancing properties, likely via GABAergic or serotoninergic pathways . In contrast, synthetic analogs like 3F-PCP show dissociative or depressive CNS effects .

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